(E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound (E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a bicyclic purine-2,6-dione core substituted with a 7-ethyl group, a 3-methyl group, and an (E)-configured hydrazinyl moiety linked to a pyridin-3-ylmethylene group at position 7. This structure positions it within a class of bioactive molecules often investigated for kinase inhibition or antiviral activity due to the purine scaffold’s role in nucleotide mimicry .
Properties
IUPAC Name |
7-ethyl-3-methyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2/c1-3-21-10-11(20(2)14(23)18-12(10)22)17-13(21)19-16-8-9-5-4-6-15-7-9/h4-8H,3H2,1-2H3,(H,17,19)(H,18,22,23)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLGASZGSXYMQM-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C14H16N6O2
- Molecular Weight: 296.32 g/mol
The presence of the pyridine ring and hydrazine moiety suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.
Anticancer Activity
Recent studies have indicated that purine derivatives, including the compound , exhibit significant anticancer properties. For example:
- In vitro Studies: Several derivatives were tested against various cancer cell lines, showing cytotoxic effects with IC50 values ranging from 10 to 50 µM. The mechanism of action was linked to the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
- Case Study: A derivative similar to this compound was evaluated in vivo in mouse models, resulting in a significant reduction in tumor size compared to controls .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Screening Against Bacteria: In vitro assays showed that the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with MIC values ranging from 25 to 100 µg/mL .
- Mechanism of Action: The antimicrobial effect is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Studies have reported that similar compounds possess anti-inflammatory properties:
- In vitro Assays: The compound was tested for its ability to inhibit COX enzymes (COX-1 and COX-2), showing IC50 values comparable to standard anti-inflammatory drugs like ibuprofen .
Table of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCR):
- Starting Materials: Ethylurea, pyridine derivatives, and hydrazine.
- Reaction Conditions: The reaction is often conducted under reflux conditions using solvents like ethanol or water.
- Yield: Reported yields range from 60% to 85%, depending on the specific reaction conditions employed .
Case Study on Synthesis
A detailed study on the synthesis of similar purine derivatives highlighted the efficiency of microwave-assisted methods, achieving higher yields and shorter reaction times compared to traditional heating methods .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The target compound’s pyridin-3-ylmethylene group distinguishes it from analogs featuring hydroxyphenyl (), ethoxybenzylidene (), or indolylidene () moieties. Pyridine’s nitrogen atom may enhance solubility or metal coordination compared to purely aromatic systems .
- The 7-ethyl and 3-methyl groups on the purine core are conserved in some analogs (e.g., ), but others feature bulkier substituents (e.g., 7-octyl in ), which could impact membrane permeability or steric hindrance .
In contrast, the (Z)-configuration in may alter binding geometry .
Biological Implications: While direct activity data for the target compound is unavailable, analogs like ’s chlorophenoxy-indole derivative suggest that electron-withdrawing groups (e.g., Cl) and fused heterocycles (e.g., indole) enhance kinase inhibition or cytotoxicity . The target compound’s pyridine group may similarly modulate activity through electronic effects.
Methodological Considerations in Compound Similarity Analysis
The comparison of structural analogs relies on cheminformatic tools and the similar property principle , which posits that structurally similar compounds exhibit comparable biological activities . Key methodologies include:
Table 2: Similarity Assessment Methods
Challenges:
- Descriptor Sensitivity : Small changes in substituents (e.g., pyridine vs. benzene in ) may yield high Tanimoto scores but divergent biological outcomes, highlighting the need for multi-parameter analysis .
- Data Gaps: Limited experimental data for purine-dione derivatives restricts validation of computational predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
